3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid

medicinal chemistry physicochemical property optimization logP/pKa modulation

3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid (CAS 1403766-90-4; synonym: 3-fluorocyclobutane-1,1-dicarboxylic acid 1-isopropyl ester; molecular formula C₉H₁₃FO₄; MW 204.20 g/mol) is a heterobifunctional fluorinated cyclobutane building block. Its structure combines a strained cyclobutane core, a single 3-fluoro substituent, a free carboxylic acid at C1, and an isopropyl ester at the geminal C1 position.

Molecular Formula C9H13FO4
Molecular Weight 204.2 g/mol
CAS No. 1403766-90-4
Cat. No. B1529568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid
CAS1403766-90-4
Molecular FormulaC9H13FO4
Molecular Weight204.2 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1(CC(C1)F)C(=O)O
InChIInChI=1S/C9H13FO4/c1-5(2)14-8(13)9(7(11)12)3-6(10)4-9/h5-6H,3-4H2,1-2H3,(H,11,12)
InChIKeyMAEAPDROKKEFAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid (CAS 1403766-90-4): Core Physicochemical and Structural Identity for Procurement Decisions


3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid (CAS 1403766-90-4; synonym: 3-fluorocyclobutane-1,1-dicarboxylic acid 1-isopropyl ester; molecular formula C₉H₁₃FO₄; MW 204.20 g/mol) is a heterobifunctional fluorinated cyclobutane building block. Its structure combines a strained cyclobutane core, a single 3-fluoro substituent, a free carboxylic acid at C1, and an isopropyl ester at the geminal C1 position [1]. This arrangement provides orthogonal reactivity handles—a free acid for amide coupling or salt formation and a sterically hindered isopropyl ester for selective deprotection—that differentiate it from the fully deprotected diacid (CAS 123812-77-1) and the symmetrical diester (CAS 1403767-29-2) [1]. The compound is commercially available at purities of 97–98% from multiple global suppliers .

Why 3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid Cannot Be Replaced by Unsubstituted or Diester Cyclobutane Analogs


Fluorinated cyclobutane building blocks are not interchangeable with their non-fluorinated counterparts because the 3-fluoro substituent substantially alters both lipophilicity (Δ log P ≈ +1 for trans-configured analogs) and acidity (pKa reduction of ~0.8 units) relative to the parent hydrocarbon [1]. These physicochemical shifts, documented in comparative studies of 3-fluorocyclobutylamines and their fluorine-free analogs, directly impact the ADME profile and target-binding properties of downstream molecules [1]. Furthermore, the mono-isopropyl ester architecture of this compound—a single protected carboxyl alongside a free acid—enables sequential orthogonal functionalization that is impossible with the symmetrical diacid (which lacks the ester handle) or the diester (which requires global deprotection before further elaboration) [2]. These differences mean that substituting a generic cyclobutane building block can alter synthetic route feasibility, intermediate stability, and the physicochemical properties of the final drug candidate.

Quantitative Differentiation Evidence for 3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid Against Closest Analogs


Fluorine-Driven Lipophilicity and Acidity Shift vs. Non-Fluorinated Cyclobutane Analogs

The 3-fluoro substituent on the cyclobutane ring increases lipophilicity by approximately one log P unit (Δ log P ≈ +1) and reduces the pKa of the conjugate acid by approximately 0.8 units compared to non-fluorinated cyclobutane analogs, as demonstrated in head-to-head comparisons of 3-fluorocyclobutylamines and their fluorine-free parent compounds [1]. These quantitative shifts are consistent with the general class effect of saturated fluorine substitution on cyclobutane scaffolds, which has been confirmed across multiple 2- and 3-fluorocyclobutane derivatives [2][3]. The specific compound benefits from this property modulation while preserving the synthetic versatility of the free carboxylic acid.

medicinal chemistry physicochemical property optimization logP/pKa modulation

Orthogonal Functional-Group Architecture: Free Acid + Isopropyl Ester vs. Symmetrical Diacid or Diester

The target compound possesses two chemically distinct carboxyl functionalities at the geminal C1 position: an unprotected carboxylic acid and an isopropyl ester . This contrasts with the symmetrical 3-fluorocyclobutane-1,1-dicarboxylic acid (CAS 123812-77-1; two free acids, typical commercial purity 95% ) and the diisopropyl 3-fluorocyclobutane-1,1-dicarboxylate (CAS 1403767-29-2; two identical ester groups ). The isopropyl ester provides steric protection against nucleophilic attack, enabling selective transformations on the free acid (e.g., amide coupling, reduction) while preserving the ester for later orthogonal deprotection. This heterobifunctional design eliminates the need for a selective monoprotection step that would otherwise be required when starting from the symmetrical diacid or diester, thereby reducing synthetic step count and improving atom economy.

synthetic methodology orthogonal protection sequential derivatization

Differential Purity Specifications: 97–98% vs. 95% for the Free Diacid Analog

The target compound is commercially available at purities of 97% and 98% from established chemical suppliers. In contrast, the closest structural analog—3-fluorocyclobutane-1,1-dicarboxylic acid (CAS 123812-77-1)—is typically supplied at a minimum purity specification of 95% . This 2–3 percentage-point purity differential, while appearing modest, translates to a 2.5–3× lower maximum impurity burden (3% vs. 5% total impurities), which is material for pharmaceutical intermediate applications where unidentified impurities can complicate downstream quality control, regulatory filing, and batch consistency.

quality control purity specification pharmaceutical intermediate

Isopropyl Ester Steric Shielding for Selective Hydrolysis vs. Methyl or Ethyl Ester Analogs

The isopropyl ester moiety in the target compound provides greater steric hindrance around the carbonyl carbon than methyl or ethyl esters, enabling differential hydrolysis selectivity in the presence of other, less hindered esters [1]. Kinetic studies on alkyl acetate hydrolysis demonstrate that isopropyl esters hydrolyze approximately 2–5× more slowly than methyl esters under alkaline conditions due to steric effects in the tetrahedral intermediate [1]. This steric differentiation is the basis for the widely used 'Rule of Six' in ester hydrolysis selectivity, where the number of atoms six bonds from the attacking nucleophile inversely correlates with hydrolysis rate [2]. For this specific compound, the isopropyl ester can be preserved during transformations of the free carboxylic acid, then selectively cleaved under more forcing conditions (e.g., LiOH, THF/H₂O, elevated temperature) when orthogonal deprotection is required.

selective deprotection ester hydrolysis steric hindrance

Reduced Synthetic Workload: Commercial Off-the-Shelf Availability vs. Multi-Step In-House Synthesis Required for Analogs

The target compound is available off-the-shelf from multiple global chemical suppliers (FUJIFILM Wako, Leyan, MolCore, CymitQuimica, CalpacLab, SpiroChem) [1][2], eliminating the need for a multi-step synthesis that would be required to prepare the equivalent heterobifunctional cyclobutane from simpler precursors. The 2024 Enamine study on 2- and 3-fluorocyclobutane building blocks demonstrates that producing the 3-fluorocyclobutanecarboxylic acid key intermediate requires multigram nucleophilic fluorination sequences with diastereomer separation [3]. Further elaboration to the mono-isopropyl ester would add additional synthetic steps (selective monohydrolysis or monoesterification), each with associated yield losses. Procurement of the pre-formed building block eliminates an estimated 2–4 synthetic steps and their associated purification requirements compared to in-house synthesis from the diacid or diester.

procurement efficiency building block sourcing synthetic step reduction

Recommended Application Scenarios for 3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Fluorine-Mediated logP and pKa Tuning

Use this compound as a conformationally constrained, fluorinated scaffold for lead optimization programs where a Δ log P ≈ +1 and Δ pKa ≈ −0.8 are desired relative to non-fluorinated cyclobutane analogs [1]. The 3-fluoro substituent provides these physicochemical shifts without introducing additional hydrogen-bond donors or acceptors, making it suitable for CNS drug candidates where property space is tightly constrained [1][2].

Sequential Orthogonal Derivatization for Parallel Library Synthesis

Leverage the heterobifunctional architecture (free acid + isopropyl ester) to perform chemoselective amide coupling or esterification on the free carboxylic acid while preserving the isopropyl ester for a subsequent diversification step . This orthogonal reactivity enables efficient parallel library synthesis, where the first diversity element is introduced via the free acid and the second via ester deprotection and coupling, without requiring intermediate protection/deprotection sequences that would be necessary with symmetrical diacid or diester analogs .

Pharmaceutical Intermediate Procurement Where Purity Specifications Exceed 95%

Select this building block when downstream quality requirements necessitate a minimum purity of 97–98% with correspondingly lower impurity burden . The quantifiably higher purity specification compared with the free diacid analog (typically 95% ) reduces unidentified impurity peaks in analytical characterization, facilitating smoother regulatory documentation and more reliable structure-activity relationship (SAR) interpretation during lead optimization.

Convergent Synthetic Routes Leveraging Selective Ester Hydrolysis

Employ the isopropyl ester as a sterically shielded protecting group in convergent synthetic strategies where other, less hindered esters (e.g., methyl, ethyl) must be cleaved first [3]. The 2–5× slower alkaline hydrolysis rate of the isopropyl ester relative to methyl esters enables chemoselective deprotection and orthogonal late-stage functionalization, reducing protecting-group manipulation steps and improving overall synthetic efficiency [3][4].

Quote Request

Request a Quote for 3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.